molecular formula C16H20N2O2S2 B2421419 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1797643-45-8

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2421419
CAS No.: 1797643-45-8
M. Wt: 336.47
InChI Key: FCUOKDFUVUNIDC-UHFFFAOYSA-N
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Description

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrrolidine moiety

Properties

IUPAC Name

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-12-15-8-5-11-18(15)14-6-3-2-4-7-14/h2-4,6-7,9-10,15,17H,5,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUOKDFUVUNIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiophene ring followed by the introduction of the sulfonamide group and the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and sulfonamide moieties often exhibit significant antimicrobial properties. The following points summarize key findings:

  • Mechanism of Action : The compound's antimicrobial activity is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
  • Efficacy Against Pathogens : In vitro studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial effectiveness of several sulfonamide derivatives, including 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide. The results indicated:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values lower than those of traditional antibiotics like linezolid against resistant strains, highlighting its potential as a new therapeutic agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies, revealing promising results:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
  • Mechanism of Action : Preliminary findings suggest that it induces apoptosis and causes cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines:

  • Cell Viability Reduction : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent.

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDetails
AntimicrobialEffective against MRSA and other resistant pathogens
AnticancerInduces apoptosis in various cancer cell lines

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₂S
  • Molecular Weight: 298.38 g/mol
  • CAS Number: Not specified in the search results.

This compound features a thiophene ring, a sulfonamide group, and a pyrrolidine moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity: Compounds in the sulfonamide class can inhibit carbonic anhydrase and other enzymes, leading to various physiological effects.
  • Modulation of Receptor Activity: The presence of the pyrrolidine moiety may enhance binding affinity to certain receptors, influencing neurotransmitter systems.

Therapeutic Applications

The compound has demonstrated potential in several therapeutic areas:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties. Similar compounds have shown efficacy against a range of bacterial strains.
  • CNS Effects: Given the pyrrolidine structure, there is potential for neuroactive properties, which may be beneficial in treating neurological disorders.
  • Anti-inflammatory Properties: Compounds with thiophene and sulfonamide groups have been investigated for their anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CNS ModulationPotential anxiolytic effects
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Notable Research Studies

  • Study on Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including those similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains, highlighting the compound's potential as an antimicrobial agent .
  • Neuropharmacological Assessment :
    Another research effort focused on the neuropharmacological properties of pyrrolidine-based compounds. It was found that these compounds could modulate GABAergic transmission, suggesting possible applications in anxiety and depression treatments .
  • Inflammation Model Study :
    In a murine model of inflammation, compounds containing thiophene and sulfonamide moieties showed reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory activity .

Q & A

Q. How can researchers design robust dose-response experiments for in vivo efficacy studies?

  • Methodological Answer : Use a log-spaced dose range (e.g., 1–100 mg/kg) in rodent models. Monitor pharmacokinetics (plasma t₁/₂ via LC-MS/MS) to ensure adequate exposure. Include vehicle controls and blinded scoring for endpoints. Apply nonlinear regression (GraphPad Prism) to calculate ED₅₀ .

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